4-Nitro-1,2,5-oxadiazole-3-carboxylic acid
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Overview
Description
4-Nitro-1,2,5-oxadiazole-3-carboxylic acid is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the nitration of alkynes to form α-nitroketones, followed by dehydration to produce nitrile oxides. These nitrile oxides then undergo 1,3-dipolar cycloaddition with nitriles to yield the desired oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Nitro-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and hydrogen gas with a suitable catalyst for reduction. Major products formed from these reactions include amino derivatives and substituted oxadiazoles.
Scientific Research Applications
4-Nitro-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its activity .
Comparison with Similar Compounds
4-Nitro-1,2,5-oxadiazole-3-carboxylic acid can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and energetic materials.
1,3,4-Oxadiazole: Studied for its antimicrobial and anticancer properties.
Properties
IUPAC Name |
4-nitro-1,2,5-oxadiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN3O5/c7-3(8)1-2(6(9)10)5-11-4-1/h(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGLNJPAMWIKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570084 |
Source
|
Record name | 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159014-11-6 |
Source
|
Record name | 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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